molecular formula C17H16N4O3S B2848131 N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide CAS No. 941927-18-0

N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2848131
CAS No.: 941927-18-0
M. Wt: 356.4
InChI Key: WMUSXVKCVFVDIX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furan ring, a thiazole ring, and a ureido group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the thiazole-4-carboxamide core. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. The presence of multiple functional groups allows for diverse chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

  • Coupling Reactions: Reagents like carbodiimides (e.g., EDC) and coupling reagents (e.g., DMT/NMM/TsO⁻) are often employed.

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its furan and thiazole rings make it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine: In medicine, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility allows for its incorporation into various industrial processes.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the biological context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)ethanamine

  • N-(furan-2-ylmethyl)indole-3-carboxamide

  • N-(furan-2-ylmethyl)thiazole-4-carboxamide

Uniqueness: N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11-4-2-5-12(8-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-6-3-7-24-13/h2-8,10H,9H2,1H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUSXVKCVFVDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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